molecular formula C24H26N4O4 B2428370 5-(4-butanoylpiperazin-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 941904-18-3

5-(4-butanoylpiperazin-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2428370
CAS No.: 941904-18-3
M. Wt: 434.496
InChI Key: NXJGQYYWPRLANB-UHFFFAOYSA-N
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Description

5-(4-butanoylpiperazin-1-yl)-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Modification Approaches

A study conducted by Spencer et al. (2012) highlights the synthesis of a library of 2-substituted-5-aminooxazole-4-carbonitrile compounds, showcasing the structural diversity achievable through microwave-mediated and flow chemistries. This work emphasizes the potential for creating diverse structures, such as the compound 5-(1H-pyrrol-1-yl)-4-(1H-tetrazol-5-yl)-2-(thien-2-yl)oxazole, which is structurally related to the compound (Spencer et al., 2012).

Antimicrobial Activities

Al‐Azmi and Mahmoud (2020) synthesized a series of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, demonstrating their antimicrobial properties. The structural analysis of these compounds, including the detection of the CN functional group, aligns with the research interests in oxazole-4-carbonitriles and their potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Reaction with Hydrazine Hydrate

Chumachenko et al. (2014) studied the interaction of 5-morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to the formation of different reaction products based on the substituents present. This research provides insights into the reactivity of similar compounds and the potential for generating diverse derivatives (Chumachenko, Shablykin, & Brovarets, 2014).

Tuberculostatic Activity

Foks et al. (2004) explored the synthesis and tuberculostatic activity of various (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. Their findings on the minimum inhibiting concentrations suggest potential applications of structurally related compounds in the treatment of tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Nucleophilic Replacement Reactions

Mishriky and Moustafa (2013) synthesized 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through nucleophilic substitution, which relates to the chemical behavior and synthetic pathways relevant to the compound (Mishriky & Moustafa, 2013).

PKCtheta Inhibition

Prashad et al. (2009) reported on the synthesis of C-5 substituted heteroaryl-3-pyridinecarbonitriles as potent PKCtheta inhibitors. The study provides an example of how similar compounds can be designed for specific enzyme inhibition, which is a key consideration in drug discovery (Prashad et al., 2009).

Properties

IUPAC Name

5-(4-butanoylpiperazin-1-yl)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-3-6-22(29)27-11-13-28(14-12-27)24-19(15-25)26-23(32-24)21-10-9-18(31-21)16-30-20-8-5-4-7-17(20)2/h4-5,7-10H,3,6,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJGQYYWPRLANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=CC=C4C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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